2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, dimethyl ester
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Overview
Description
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, dimethyl ester: is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two carboxylic acid groups and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, dimethyl ester typically involves the esterification of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the benzopyran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The benzopyran core is known to interact with various biological targets, making it a subject of interest in drug discovery.
Medicine: The compound and its derivatives have shown promise in the development of anti-inflammatory and anticancer agents. Their ability to modulate biological pathways makes them potential candidates for therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, dimethyl ester involves its interaction with specific molecular targets. The benzopyran core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, such as those involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific derivative and its functional groups.
Comparison with Similar Compounds
- 2H-1-Benzopyran-3,6-dicarboxylic acid, 6-methyl ester
- 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Comparison:
- 2H-1-Benzopyran-3,6-dicarboxylic acid, 6-methyl ester: This compound has a methyl group instead of a dimethyl ester, which affects its reactivity and solubility.
- 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester: The ethyl ester variant has different physical properties and reactivity compared to the dimethyl ester.
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
The uniqueness of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, dimethyl ester lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various applications.
Properties
CAS No. |
6468-66-2 |
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Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
dimethyl 2-oxochromene-3,6-dicarboxylate |
InChI |
InChI=1S/C13H10O6/c1-17-11(14)7-3-4-10-8(5-7)6-9(12(15)18-2)13(16)19-10/h3-6H,1-2H3 |
InChI Key |
MMXNNRGWPHCUFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
Origin of Product |
United States |
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